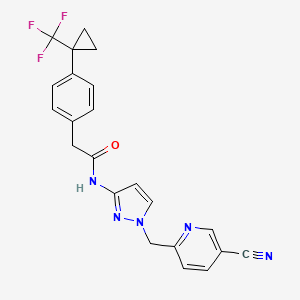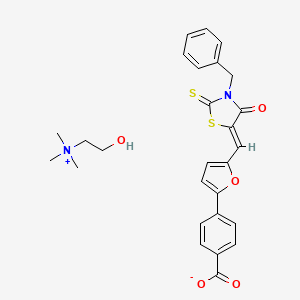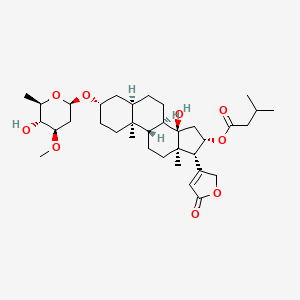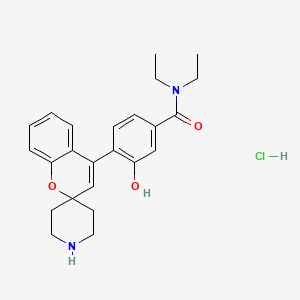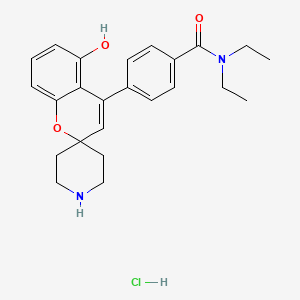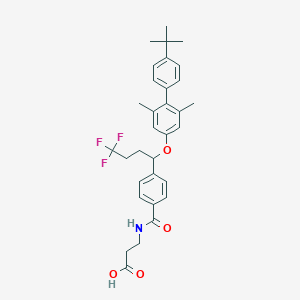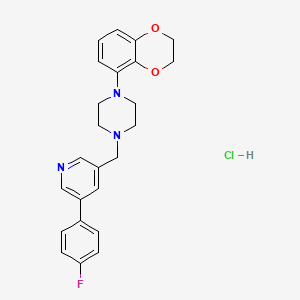
1-((1-(3-Chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)-1H-pyrazol-3-yl)carbonyl)-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AIC-292 is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. AIC292 inhibited wild-type HIV-1 laboratory strains at low nanomolar concentrations, was well tolerated in different cell lines, and showed excellent selectivity in a lead profiling screen. In addition, activity of AIC292 could be demonstrated against a broad panel of wild-type HIV-1 group M and group O clinical isolates. AIC292 also retained activity against viruses harboring NNRTI resistance-associated mutations (RAMs), including the most prevalent variants, K103N, Y181C, and G190A.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Activities
Research has shown that derivatives of imidazolyl acetic acid, closely related to the compound , possess significant anti-inflammatory and analgesic activities. These compounds have demonstrated efficacy against carrageenan-induced rat paw edema and writhing in mice, indicating their potential in treating inflammation and pain (Khalifa & Abdelbaky, 2008).
Synthesis and Structural Analysis
Studies have been conducted on the synthesis and structural characterization of closely related compounds, such as isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. These studies provide insights into the molecular structure and potential applications of similar compounds (Kariuki et al., 2021).
Antimicrobial Activity
Pyrazole derivatives, structurally related to the compound, have shown notable antimicrobial properties. For instance, novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Potential in Antipsychotic Medication
Compounds containing a fluorophenyl group, similar to the compound , have been studied for their potential as antipsychotic agents. These compounds have shown efficacy in inhibiting dopamine D-2 and serotonin 5-HT2 receptors, indicating their potential use in treating psychiatric disorders (Perregaard et al., 1992).
Synthesis and Herbicidal Activity
The synthesis of phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives, closely related to the compound , has been reported. These derivatives have shown high bioactivity as herbicides, indicating potential agricultural applications (Zhou et al., 2010).
Eigenschaften
CAS-Nummer |
1187917-12-9 |
|---|---|
Produktname |
1-((1-(3-Chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)-1H-pyrazol-3-yl)carbonyl)-4-imidazolidinone |
Molekularformel |
C19H12Cl2F2N4O2 |
Molekulargewicht |
437.2278 |
IUPAC-Name |
1-[1-(3-chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)pyrazole-3-carbonyl]imidazolidin-4-one |
InChI |
InChI=1S/C19H12Cl2F2N4O2/c20-11-3-10(4-12(22)5-11)17-7-16(19(29)26-8-18(28)24-9-26)25-27(17)13-1-2-15(23)14(21)6-13/h1-7H,8-9H2,(H,24,28) |
InChI-Schlüssel |
JPOJKNJIKXMZRB-UHFFFAOYSA-N |
SMILES |
C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AIC-292; AIC-292; AIC-292 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



